1-(1-Naphthyl)-3-octadecylurea
Description
1-(1-Naphthyl)-3-octadecylurea is a urea derivative featuring a naphthyl group at the 1-position and an octadecyl (C18H37) chain at the 3-position.
Properties
CAS No. |
4128-41-0 |
|---|---|
Molecular Formula |
C29H46N2O |
Molecular Weight |
438.7 g/mol |
IUPAC Name |
1-naphthalen-1-yl-3-octadecylurea |
InChI |
InChI=1S/C29H46N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-25-30-29(32)31-28-24-20-22-26-21-17-18-23-27(26)28/h17-18,20-24H,2-16,19,25H2,1H3,(H2,30,31,32) |
InChI Key |
PNMUAOMURCMEGO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)NC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Naphthyl)-3-octadecylurea typically involves the reaction of 1-naphthylamine with octadecyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate. The reaction can be represented as follows:
1-Naphthylamine+Octadecyl isocyanate→1-(1-Naphthyl)-3-octadecylurea
Industrial Production Methods
Industrial production of 1-(1-Naphthyl)-3-octadecylurea may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification through recrystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(1-Naphthyl)-3-octadecylurea can undergo various chemical reactions, including:
Oxidation: The naphthyl group can be oxidized to form naphthoquinone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The aromatic ring of the naphthyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated naphthyl derivatives.
Scientific Research Applications
1-(1-Naphthyl)-3-octadecylurea has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential interactions with biological membranes due to its amphiphilic nature.
Medicine: Explored for its potential use in drug delivery systems, leveraging its hydrophobic tail for membrane penetration.
Industry: Utilized in the formulation of specialty chemicals and surfactants.
Mechanism of Action
The mechanism of action of 1-(1-Naphthyl)-3-octadecylurea involves its interaction with molecular targets through its naphthyl group, which can engage in π-π stacking interactions, and its long alkyl chain, which can insert into hydrophobic environments. These interactions can affect the function of biological membranes and proteins.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s key structural features are compared below with analogs from the evidence:
Key Research Findings
Lipophilicity and Solubility: The octadecyl chain in 1-(1-Naphthyl)-3-octadecylurea significantly enhances lipophilicity compared to analogs like 1,3-di-1-naphthylurea, which relies on aromatic interactions . This property makes it suitable for lipid membrane studies or as a nonpolar solvent additive. In contrast, Cinacalcet’s trifluoromethyl and aminopropane groups balance hydrophobicity with moderate aqueous solubility, enabling oral bioavailability .
Biological Activity :
- Thiourea derivatives like ANTU exhibit acute toxicity due to sulfur’s electrophilic reactivity, whereas urea analogs (e.g., 1-(1-Naphthyl)-3-octadecylurea) are less reactive and toxic .
- Calindol and Cinacalcet demonstrate that naphthyl groups are critical for receptor binding (e.g., calcium-sensing receptors), but backbone structure determines agonistic vs. allosteric effects .
Supramolecular and Industrial Applications :
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